molecular formula C13H10ClNO3 B6391998 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261928-59-9

6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6391998
CAS No.: 1261928-59-9
M. Wt: 263.67 g/mol
InChI Key: AJIHTILXLWCCMD-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to the pyridine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.

Another method involves the direct chlorination of 6-(2-methoxyphenyl)pyridine-3-carboxylic acid using a chlorinating agent, such as thionyl chloride, in the presence of a catalyst . This reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .

Properties

IUPAC Name

6-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-6-9(14)3-4-10(12)11-5-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIHTILXLWCCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687943
Record name 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-59-9
Record name 6-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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